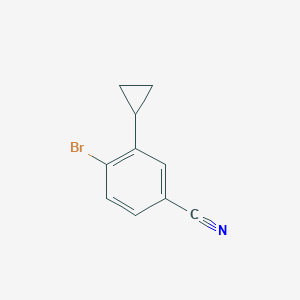![molecular formula C12H19BrO3 B14891154 (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a series of cyclization reactions.
Bromination: Introduction of the bromine atom is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Dioxolane ring formation: This involves the reaction of the intermediate with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and cyclization steps.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Typically performed in an acidic medium at elevated temperatures.
Reduction: Conducted in an inert atmosphere, often at low temperatures.
Substitution: Carried out in polar solvents like methanol or ethanol.
Major Products
Oxidation: Leads to the formation of ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Results in the formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its brominated structure allows for easy detection and quantification in biological systems.
Medicine
In medicinal chemistry, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol has potential as a lead compound for the development of new drugs. Its unique structure may interact with specific biological targets, offering therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (1R,2S,3AS,7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also allow the compound to fit into unique binding pockets, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3AS,7aS)-2-chloro-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol
- (1R,2S,3AS,7aS)-2-iodo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol
Uniqueness
Compared to its chloro and iodo analogs, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for practical applications. This makes it a versatile compound for various chemical and biological studies.
Properties
Molecular Formula |
C12H19BrO3 |
|---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
(1'R,2'S,3'aS,7'aS)-2'-bromo-7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydro-1H-indene]-1'-ol |
InChI |
InChI=1S/C12H19BrO3/c1-11-2-3-12(15-4-5-16-12)7-8(11)6-9(13)10(11)14/h8-10,14H,2-7H2,1H3/t8-,9+,10+,11+/m1/s1 |
InChI Key |
YRLYBBSSGCFZKQ-RCWTZXSCSA-N |
Isomeric SMILES |
C[C@]12CCC3(C[C@H]1C[C@@H]([C@@H]2O)Br)OCCO3 |
Canonical SMILES |
CC12CCC3(CC1CC(C2O)Br)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)

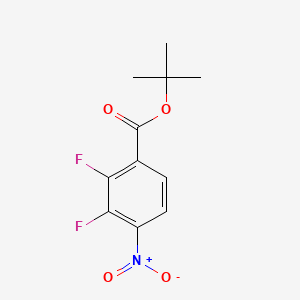

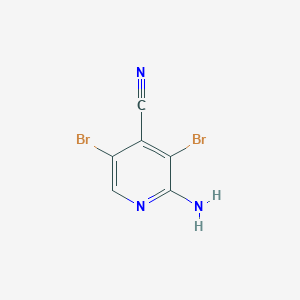

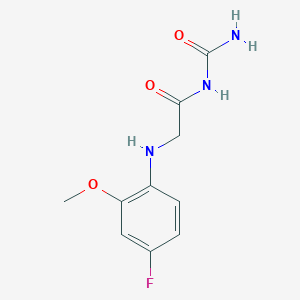
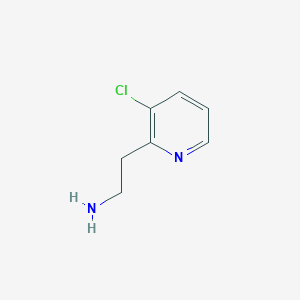
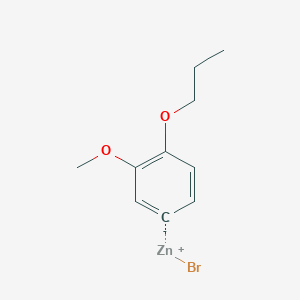
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
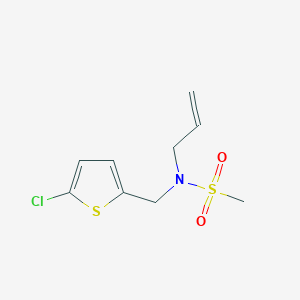
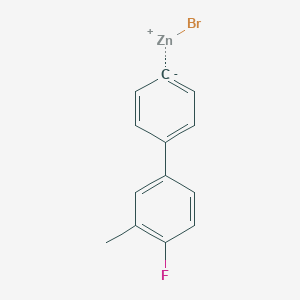
![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
